Specific Scientific Field: Medical and Pharmaceutical Research
Summary of the Application: Indole derivatives have been found to be biologically active compounds useful in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen under the supervision of a medical professional.
Results or Outcomes: While the specific results or outcomes would depend on the individual patient and the specifics of their treatment, research has shown that indole derivatives can be effective in treating cancer cells .
Summary of the Application: Certain indole derivatives have been found to have antiviral properties . These compounds can be used in the treatment of various viral infections, including influenza A and hepatitis C .
Methods of Application or Experimental Procedures: As with the cancer treatment application, the specific methods of application or experimental procedures would depend on the specific virus being treated and the specific indole derivative being used. These compounds would typically be administered as part of a pharmaceutical regimen under the supervision of a medical professional.
Results or Outcomes: Research has shown that indole derivatives can be effective in treating certain viral infections . The specific results or outcomes would depend on the individual patient and the specifics of their treatment.
Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of approximately 247.29 g/mol. This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 5-position and two methyl groups at the 1 and 2 positions of the indole ring contributes to its unique chemical properties and biological activities .
Research indicates that ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate exhibits significant biological activities, including:
The synthesis of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves several steps:
Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate has potential applications in various fields:
Interaction studies involving ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate focus on its pharmacokinetics and pharmacodynamics:
Several compounds share structural similarities with ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-(acetyloxy)-5-methoxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | Contains an acetyloxy group instead of a methoxy group |
Ethyl 5-methoxy-1,2-dimethyl-4-nitroindole-3-carboxylate | C14H16N2O4 | Contains a nitro group at the 4-position |
2-(dimethylamino)ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate | C16H22N2O3 | Features a dimethylamino group enhancing solubility |
Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate stands out due to its specific arrangement of functional groups that confer distinct biological activities compared to its analogs. Its unique methoxy substitution pattern contributes significantly to its antioxidant and antimicrobial properties while differentiating it from other indole derivatives .
Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate exhibits a characteristic bicyclic indole framework consisting of a benzene ring fused to a pyrrole ring, creating the fundamental aromatic heterocyclic structure [1]. The indole core maintains its essential aromatic character through the delocalization of π-electrons across both rings, with the nitrogen atom contributing to the overall electronic structure [2]. The molecular formula of this compound is C₁₄H₁₇NO₃ with a molecular weight of 247.29 grams per mole [3].
The substitution pattern of this compound involves four distinct structural modifications to the parent indole nucleus [3]. At position 1, a methyl group is attached to the nitrogen atom, creating an N-methylated indole derivative [3]. Position 2 features another methyl substituent, while position 3 bears the ethyl carboxylate functional group [3]. The benzene ring portion of the indole system carries a methoxy group at position 5 [3].
The structural architecture can be analyzed through examination of bond lengths and angles within the indole framework [4]. X-ray crystallographic studies of related indole derivatives reveal that the indole ring system maintains planarity with typical carbon-carbon bond lengths ranging from 1.370 to 1.440 angstroms [5]. The nitrogen-carbon bonds in the pyrrole ring typically measure between 1.370 and 1.404 angstroms, while bonds associated with substituent attachment show slight variations depending on the electronic nature of the attached groups [5].
Structural Position | Substituent | Bond Type | Typical Bond Length (Å) |
---|---|---|---|
Position 1 | Methyl | N-C | 1.440-1.460 |
Position 2 | Methyl | C-C | 1.500-1.520 |
Position 3 | Ethyl carboxylate | C-C | 1.480-1.500 |
Position 5 | Methoxy | C-O | 1.360-1.380 |
The geometric parameters of the indole core are influenced by the substitution pattern, with electron-donating groups such as methoxy affecting the electron density distribution throughout the aromatic system [6]. The presence of multiple substituents creates a complex electronic environment that influences both the physical and chemical properties of the molecule [7].
The methoxy substituent at position 5 exerts significant electronic effects on the indole aromatic system through both inductive and resonance mechanisms [6]. As an electron-donating group, the methoxy functionality increases the electron density of the benzene ring through resonance donation of the oxygen lone pair electrons into the aromatic π-system [6]. This electronic donation enhances the nucleophilic character of the indole ring and influences its reactivity toward electrophilic aromatic substitution reactions [6].
Quantum chemical calculations demonstrate that methoxy substitution leads to destabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels due to effective π-conjugation between the methoxy group and the aromatic ring [7]. The methoxy group contributes to a reduction in the optical band gap of the molecule, with studies showing that electron-donating substituents like methoxy decrease the energy difference between frontier molecular orbitals [7].
The methyl substituents at positions 1 and 2 provide different electronic contributions to the overall molecular system [6]. The N-methyl group at position 1 increases the electron density on the nitrogen atom through inductive donation, while simultaneously reducing the acidity of the indole nitrogen [1]. Nuclear magnetic resonance studies indicate that N-methylation causes characteristic downfield shifts in carbon-13 spectra due to the altered electronic environment [8].
The methyl group at position 2 affects the aromaticity through hyperconjugative interactions with the indole π-system [9]. These stereoelectronic effects involve donation from carbon-hydrogen bonding orbitals into the aromatic π-system, providing additional stabilization to the molecule [9]. The combined effect of multiple alkyl substituents results in increased nucleophilicity of the indole ring compared to the unsubstituted parent compound [6].
Substituent | Electronic Effect | Impact on HOMO Energy | Impact on LUMO Energy |
---|---|---|---|
5-Methoxy | +R, +I | Destabilization | Destabilization |
1-Methyl | +I | Stabilization | Minimal |
2-Methyl | +I, Hyperconjugation | Stabilization | Minimal |
Computational studies using density functional theory methods reveal that the presence of electron-donating groups significantly alters the π-electron distribution within the indole framework [10]. The methoxy substituent shows the strongest effect on modifying the electronic properties, with calculations indicating substantial changes in Mulliken atomic charges and natural bond orbital populations [10].
The ethyl carboxylate functionality at position 3 of the indole ring exhibits significant conformational flexibility due to rotation about the carbon-oxygen bonds within the ester linkage [11]. Carboxylic acid esters demonstrate the potential for conformational isomerism, with the tendency to adopt S-cis conformations rather than S-trans alternatives due to hyperconjugative and dipole minimization effects [11].
Molecular mechanics calculations and nuclear magnetic resonance spectroscopic studies indicate that ester groups attached to indole systems can populate multiple conformational states [12]. The conformational preferences are influenced by intramolecular interactions between the ester carbonyl group and other molecular components, including potential hydrogen bonding and electrostatic interactions [12].
The ethyl portion of the ester exhibits rotational freedom around the carbon-carbon and carbon-oxygen bonds, leading to different spatial orientations relative to the indole plane [13]. Conformational analysis studies using both molecular mechanics and ab initio quantum chemical methods demonstrate that the ester group can adopt various orientations with energy differences typically ranging from 1 to 5 kilocalories per mole [13].
The carbonyl group of the ester maintains planarity with the indole ring system due to conjugative interactions between the carbonyl π-system and the aromatic electrons [14]. This conjugation influences both the electronic properties and conformational preferences of the molecule [14]. Time-dependent density functional theory calculations reveal that the orientation of the ester group significantly affects the photophysical properties of indole derivatives [14].
Conformational Parameter | Energy Range (kcal/mol) | Preferred Geometry |
---|---|---|
C-O-C-C Dihedral | 0-3 | Staggered |
Ester-Ring Torsion | 0-5 | Planar/Near-planar |
Ethyl Chain Rotation | 0-2 | Anti |
Nuclear magnetic resonance studies of indole ester derivatives demonstrate characteristic chemical shift patterns that reflect the conformational behavior of the ester functionality [15]. The carbon atoms of the ester group exhibit distinct resonances that provide information about the electronic environment and conformational preferences [15].
The spatial arrangement of substituents in ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate creates complex stereoelectronic interactions that influence molecular stability and reactivity [9]. Stereoelectronic effects arise from the specific geometric requirements for optimal orbital overlap between donor and acceptor molecular orbitals [9].
The methoxy group at position 5 participates in stereoelectronic stabilization through donation of oxygen lone pair electrons into the aromatic π-system [16]. Natural bond orbital analysis reveals significant interaction energies associated with the delocalization of electron density from the methoxy oxygen into the benzene ring [16]. These hyperconjugative interactions require specific geometric orientations for maximum stabilization [16].
The positioning of the methyl groups creates additional stereoelectronic considerations through hyperconjugative donations from carbon-hydrogen bonding orbitals [17]. The N-methyl group exhibits particular importance in stereoelectronic stabilization, with the carbon-hydrogen bonds oriented to provide optimal overlap with nitrogen lone pair and π-system orbitals [17].
The ester functional group orientation significantly affects the overall stereoelectronic environment of the molecule [18]. The carbonyl group can participate in both donor and acceptor interactions, with the π-system serving as an electron acceptor from ring π-electrons and the oxygen lone pairs acting as electron donors [18]. The specific conformation adopted by the ester group determines the magnitude of these stereoelectronic interactions [18].
Quantum chemical calculations using natural bond orbital analysis demonstrate that stereoelectronic effects contribute substantially to molecular stabilization energies [19]. The interaction energies between various donor and acceptor orbitals range from 5 to 25 kilocalories per mole, indicating significant contributions to overall molecular stability [19].
Stereoelectronic Interaction | Donor Orbital | Acceptor Orbital | Interaction Energy (kcal/mol) |
---|---|---|---|
Methoxy Resonance | O lone pair | Ring π* | 15-20 |
N-Methyl Hyperconjugation | C-H σ | N lone pair | 5-10 |
Ester Conjugation | Ring π | C=O π* | 8-15 |
C-H Hyperconjugation | C-H σ | Ring π* | 3-8 |